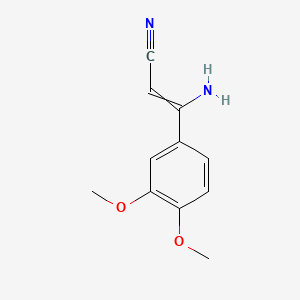

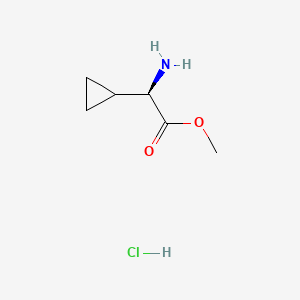

(R)-氨基-环丙基-乙酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often formed by condensation of a carboxylic acid and an alcohol . The general formula for an ester is R-COO-R’, where R and R’ can be a variety of carbon-containing substituents .

Synthesis Analysis

Esters are commonly synthesized via a reaction known as Fischer esterification . In this process, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst . The reaction is reversible and does not go to completion .Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) connected to the same carbon . The R and R’ groups can be any alkyl or aryl group .Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of water and a strong acid or base . This reaction is known as saponification when performed under basic conditions .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between those of alkanes and alcohols . Small esters are somewhat soluble in water due to their ability to form hydrogen bonds with water .科学研究应用

1. Pharmacology: Drug Development and Healthcare Initiatives

R-Cyclopropylglycine Methyl ester hydrochloride has potential roles in drug development due to its structural similarity to amino acids, which are fundamental building blocks in medicinal chemistry. Its unique cyclopropyl group may influence the pharmacokinetics and pharmacodynamics of drug candidates .

2. Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly in enzymes that recognize or transform amino acid derivatives. Its cyclopropyl group can act as a steric hindrance, providing insights into enzyme specificity .

3. Organic Synthesis: Chiral Building Blocks

The compound’s chiral nature makes it a valuable building block for the synthesis of more complex chiral molecules. It can be used to introduce chirality into synthetic pathways, which is crucial for creating pharmaceuticals with desired enantiomeric purity .

4. Analytical Chemistry: Chiral Resolution Agents

Due to its chiral center, R-Cyclopropylglycine Methyl ester hydrochloride can be employed as a chiral resolution agent in analytical techniques like chromatography, helping to separate enantiomers of racemic mixtures .

5. Materials Science: Optoelectronic Applications

The compound’s derivatives have been explored for their nonlinear optical properties, which are essential for the development of optoelectronic devices such as routers and switches. These properties are significant for materials used in optical computing and dynamic image processing .

6. Nanotechnology: Nanocrystal Synthesis

Amino acid ester hydrochlorides, similar to R-Cyclopropylglycine Methyl ester hydrochloride, have been utilized in the synthesis of nanocrystals. These nanocrystals have applications in photovoltaic devices, where they can play a role in electron transport layers .

安全和危害

未来方向

属性

IUPAC Name |

methyl (2R)-2-amino-2-cyclopropylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMSADQSMWKRRW-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Amino-cyclopropyl-acetic acid methyl ester hydrochloride | |

CAS RN |

138326-69-9 |

Source

|

| Record name | Cyclopropaneacetic acid, α-amino-, methyl ester, hydrochloride, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138326-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。